molecular formula C15H19BrN2O3S B4578665 2-(2-bromo-4-ethylphenoxy)-N-(4-morpholinylcarbonothioyl)acetamide

2-(2-bromo-4-ethylphenoxy)-N-(4-morpholinylcarbonothioyl)acetamide

Cat. No.: B4578665
M. Wt: 387.3 g/mol
InChI Key: CVQJHMKWJIPQOV-UHFFFAOYSA-N
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Description

2-(2-bromo-4-ethylphenoxy)-N-(4-morpholinylcarbonothioyl)acetamide is an organic compound that features a brominated phenoxy group, an ethyl substituent, and a morpholinylcarbonothioyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-ethylphenoxy)-N-(4-morpholinylcarbonothioyl)acetamide typically involves multiple steps:

    Bromination: The starting material, 4-ethylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4-ethylphenol.

    Etherification: The brominated phenol is then reacted with chloroacetic acid in the presence of a base like potassium carbonate to form 2-(2-bromo-4-ethylphenoxy)acetic acid.

    Amidation: The resulting acid is converted to its corresponding acyl chloride using thionyl chloride, followed by reaction with morpholine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-ethylphenoxy)-N-(4-morpholinylcarbonothioyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and mild heating.

    Oxidation: Potassium permanganate, acidic or basic conditions, and elevated temperatures.

    Reduction: Lithium aluminum hydride, anhydrous conditions, and low temperatures.

Major Products

    Nucleophilic Substitution: Substituted phenoxyacetamides.

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

Scientific Research Applications

2-(2-bromo-4-ethylphenoxy)-N-(4-morpholinylcarbonothioyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-ethylphenoxy)-N-(4-morpholinylcarbonothioyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The morpholinylcarbonothioyl group could interact with the active site of an enzyme, while the phenoxy group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromo-4-methylphenoxy)-N-(4-morpholinylcarbonothioyl)acetamide: Similar structure but with a methyl group instead of an ethyl group.

    2-(2-chloro-4-ethylphenoxy)-N-(4-morpholinylcarbonothioyl)acetamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

2-(2-bromo-4-ethylphenoxy)-N-(4-morpholinylcarbonothioyl)acetamide is unique due to the combination of its brominated phenoxy group and the morpholinylcarbonothioyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-bromo-4-ethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O3S/c1-2-11-3-4-13(12(16)9-11)21-10-14(19)17-15(22)18-5-7-20-8-6-18/h3-4,9H,2,5-8,10H2,1H3,(H,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQJHMKWJIPQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)NC(=S)N2CCOCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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